N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide

Physicochemical property prediction Medicinal chemistry Lead optimization

N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide (CAS 1219574-86-3) is a synthetic, small-molecule indole-acetamide derivative with a molecular formula of C18H15BrN2O2 and a molecular weight of 371.23 g/mol. It is structurally characterized by a 4-bromo-1H-indole core linked via an N-acetamide bridge to a 4-acetylphenyl group.

Molecular Formula C18H15BrN2O2
Molecular Weight 371.2 g/mol
Cat. No. B12187036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide
Molecular FormulaC18H15BrN2O2
Molecular Weight371.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=CC=C3Br
InChIInChI=1S/C18H15BrN2O2/c1-12(22)13-5-7-14(8-6-13)20-18(23)11-21-10-9-15-16(19)3-2-4-17(15)21/h2-10H,11H2,1H3,(H,20,23)
InChIKeyOMXIGCMWWFGLLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide: Indole-Acetamide Screening Compound for Kinase-Targeted Libraries


N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide (CAS 1219574-86-3) is a synthetic, small-molecule indole-acetamide derivative with a molecular formula of C18H15BrN2O2 and a molecular weight of 371.23 g/mol . It is structurally characterized by a 4-bromo-1H-indole core linked via an N-acetamide bridge to a 4-acetylphenyl group. This compound belongs to a chemotype explored in medicinal chemistry for modulating protein kinases and other disease-relevant targets [1]. Its primary value in a procurement context lies in its distinct 4-bromo substitution pattern on the indole ring, a feature that differentiates it physicochemically and potentially pharmacologically from other halogenated or non-halogenated indole-acetamide analogs, making it a specific tool for structure-activity relationship (SAR) studies.

Why N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide Cannot Be Substituted by Generic Indole-Acetamides


The electronic and steric effects of the bromine atom at the 4-position of the indole ring create a unique chemical environment that cannot be replicated by non-halogenated, chloro-substituted, or differently brominated analogs. For instance, the 4-bromo substituent significantly alters the predicted lipophilicity, polar surface area, and electronic distribution compared to the 6-bromo isomer or the 5-chloro derivative, directly impacting solubility, permeability, and target-binding kinetics . Procuring a generic indole-acetamide without this specific substitution pattern risks invalidating SAR hypotheses in drug discovery programs, as even minor positional changes in halogenation are documented to cause shifts in biological activity from potent inhibition to complete inactivity against targets like kinases and cholinesterases [1].

Quantitative Differentiation Guide: N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide vs. Closest Analogs


Predicted Physicochemical Profile: 4-Bromo vs. 5-Chloro Analog

The 4-bromo substitution on the target compound imparts a significantly higher predicted boiling point and density compared to its direct 5-chloro analog. This indicates stronger intermolecular forces, which can translate into different solid-state stability and solubility profiles relevant to formulation and assay preparation .

Physicochemical property prediction Medicinal chemistry Lead optimization

Molecular Weight and Lipophilicity: 4-Bromo Compound vs. Non-Halogenated Parent Scaffold

The introduction of the 4-bromo substituent adds significant mass (ΔMW = 78.89 g/mol) and increases lipophilicity compared to the unsubstituted indole parent scaffold . This is a classic medicinal chemistry strategy to explore halogen bonding and enhance membrane permeability, a parameter that must be controlled when selecting a chemical probe for cellular assays.

Lipophilic efficiency Drug-likeness Structure-Activity Relationship (SAR)

Positional Isomer Differentiation: 4-Bromo vs. 6-Bromo Indole Substitution for Biological Target Engagement

The position of the bromine atom on the indole ring (C-4 vs. C-6) creates distinct vectors for potential halogen bonding with protein targets . In analogous indole-acetamide chemotypes, positional isomerism of substituents has been shown to drastically alter enzyme inhibitory profiles, as demonstrated by ChEMBL-curated kinase inhibition data where single-atom shifts convert active inhibitors to inactive ones [1].

Positional isomer Kinase selectivity Molecular recognition

Structural Confirmation and Quality Control: Purity and Characterization Data

Reputable chemical suppliers provide standardized quality metrics for this compound, which are essential for reproducibility in scientific experiments. For instance, Amadis Chemical lists the compound in their catalog with a standard purity of 97% and confirms its 'in stock' availability, providing a verifiable baseline for procurement . In contrast, data for less common isomers may rely solely on predicted properties without experimental validation.

Quality Control Compound validation Analytical chemistry

Optimal Procurement Scenarios for N-(4-acetylphenyl)-2-(4-bromo-1H-indol-1-yl)acetamide


Kinase Selectivity Profiling and Halogen-Bonding SAR Studies

Medicinal chemistry teams exploring ATP-competitive kinase inhibitors can utilize this 4-bromoindole acetamide to specifically probe the solvent-accessible region or a back pocket that accommodates a halogen atom at the indole C-4 position. Compound procurement is justified over the 6-bromo isomer when the X-ray crystallography or SAR suggests a steric clash with substituents at C-6, or when a hydrogen-bond acceptor with a specific geometry (C4 vector) is desired for target engagement [1].

Chemical Biology Probe for Bromodomain or Acetyl-Lysine Reader Domain Screening

The acetyl group on the phenyl ring makes this compound a candidate for exploring interactions with bromodomains or other acetyl-lysine binding modules. The 4-bromo substitution on the indole scaffold provides a unique three-dimensional architecture for developing a bivalent probe, where the bromine atom can engage in halogen bonding with a backbone carbonyl or a specific residue in the protein site, a binding mode not possible with the non-halogenated or 5-chloro parent scaffolds [2].

Method Development and Analytical Standardization Protocols

Due to its well-defined predicted boiling point and molecular weight, this compound serves as a suitable retention-time marker or mass calibration standard in LC-MS and GC-MS method development for a series of halogenated indole derivatives. Its differentiation from the 5-chloro analog by a clear 15.8 °C boiling point gap allows for straightforward separation and identification in mixed-compound analysis, providing a cost-effective way to validate analytical methods for a library synthesis project .

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